17S-HpDHA

Description

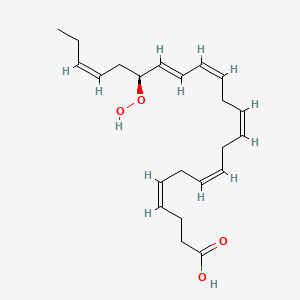

Structure

3D Structure

Propriétés

IUPAC Name |

(4Z,7Z,10Z,13Z,15E,17S,19Z)-17-hydroperoxydocosa-4,7,10,13,15,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-2-3-15-18-21(26-25)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(23)24/h3,5-8,11-16,19,21,25H,2,4,9-10,17-18,20H2,1H3,(H,23,24)/b7-5-,8-6-,13-11-,14-12-,15-3-,19-16+/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHQALRBDJVUQB-YTQNUIGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CCC=CCC=CCC=CCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401348023 | |

| Record name | (4Z,7Z,10Z,13Z,15E,17S,19Z)-17-Hydroperoxy-4,7,10,13,15,19-docosahexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401348023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123673-33-6 | |

| Record name | (4Z,7Z,10Z,13Z,15E,17S,19Z)-17-Hydroperoxy-4,7,10,13,15,19-docosahexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401348023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Generation of 17s Hpdha

De Novo Biosynthesis from Docosahexaenoic Acid (DHA)

The initial step in the biosynthesis of 17S-HpDHA involves the enzymatic oxygenation of DHA. This process is mediated by various lipoxygenase (LOX) isozymes, which catalyze the insertion of molecular oxygen into the DHA molecule. smolecule.comnih.gov This reaction is characterized by both regio- and stereospecificity, leading predominantly to the formation of the 17S isomer. nih.govuu.nl

Role of Lipoxygenase Isozymes in Initial Oxygenation

Several lipoxygenase isozymes have been identified as catalysts in the formation of this compound from DHA. These enzymes differ in their catalytic efficiency and the proportion of this compound they produce relative to other DHA oxygenation products.

Human 15-Lipoxygenase-1 (h15-LOX-1), also known as ALOX15, is a key enzyme in the biosynthesis of this compound. nih.govescholarship.orgnih.gov It catalyzes the oxygenation of DHA, leading to the formation of this compound as a major product. escholarship.orgnih.govcncb.ac.cn The reaction involves the abstraction of a hydrogen atom from the C15 position (ω-8) of DHA, followed by the insertion of oxygen at the C17 position (ω-6). nih.govescholarship.org While h15-LOX-1 is known to produce this compound, it can also generate other products from DHA, such as 14S-HpDHA. nih.gov Research indicates that h15-LOX-1 is efficient in producing this compound and can further metabolize it into downstream mediators like 16S,17S-epoxyDHA, a key intermediate for NPD1 biosynthesis, and Protectin DX (PDX). escholarship.orgnih.govacs.org The effective kcat/KM value for this compound formation by h15-LOX-1 has been reported. escholarship.orgnih.govacs.org

Human 15-Lipoxygenase-2 (h15-LOX-2), also known as ALOX15B, is another lipoxygenase isozyme capable of producing this compound from DHA. nih.govescholarship.orgnih.gov Similar to h15-LOX-1, h15-LOX-2 catalyzes the oxygenation of DHA, with this compound being a dominant product. nih.gov Studies comparing the catalytic efficiency of different human LOX enzymes show that h15-LOX-2 contributes to this compound formation. escholarship.orgnih.govacs.org However, unlike h15-LOX-1, h15-LOX-2 has been reported not to react with this compound to form downstream epoxide products like 16S,17S-epoxyDHA. escholarship.orgnih.govacs.orgnih.gov

Human 12-Lipoxygenase (h12-LOX), also known as ALOX12, primarily catalyzes the oxygenation of arachidonic acid to 12S-HpETE. nih.govuniprot.org While its main product from DHA is typically 14S-HpDHA, h12-LOX can also produce this compound as a side product. escholarship.orgnih.gov Although h12-LOX can generate this compound, its efficiency in producing this specific isomer from DHA is generally lower compared to the 15-lipoxygenase isozymes. escholarship.orgnih.govacs.org Research indicates that the effective kcat/KM value for this compound formation by h12-LOX is lower than that of h15-LOX-1 and h15-LOX-2. escholarship.orgnih.govcncb.ac.cnacs.org Furthermore, h12-LOX is significantly less effective than h15-LOX-1 in further metabolizing this compound into intermediates like 16S,17S-epoxyDHA. nih.govcncb.ac.cnacs.org

Soybean Lipoxygenase-1 (sLOX-1) is a well-characterized enzyme often used in laboratory settings to produce hydroperoxy fatty acids, including this compound from DHA. escholarship.orgnih.govnih.gov The reaction of DHA with sLOX-1 in appropriate buffer conditions yields this compound. escholarship.orgnih.gov This enzymatic method provides a means to synthesize this compound for research purposes. escholarship.orgnih.gov

Stereochemical Specificity in this compound Formation

The formation of this compound from DHA by lipoxygenases is a stereospecific process, predominantly yielding the S configuration at the C17 position. nih.govuu.nl Lipoxygenases are known for their ability to stereospecifically remove a pro-chiral hydrogen atom from a methylene (B1212753) group within a polyunsaturated fatty acid and insert molecular oxygen with a defined stereochemistry, typically the S configuration. nih.govuu.nlnih.gov In the case of this compound formation, this involves the stereoselective abstraction of a hydrogen atom from the C15 position of DHA, followed by the antarafacial insertion of molecular oxygen at C17, resulting in the characteristic 17S configuration of the hydroperoxy group. nih.govuu.nlnih.gov This stereochemical control is crucial for the biological activity of this compound and the downstream SPMs derived from it. nih.gov

Here is a table summarizing the human lipoxygenase isozymes and their involvement in this compound formation from DHA:

| Human Lipoxygenase Isozyme | Primary DHA Product(s) | This compound Production | Notes |

| h15-LOX-1 (ALOX15) | This compound (major) | Yes | Further metabolizes this compound to epoxides and other products. escholarship.orgnih.govacs.org |

| h15-LOX-2 (ALOX15B) | This compound (dominant) | Yes | Does not react with this compound. escholarship.orgnih.govacs.orgnih.gov |

| h12-LOX (ALOX12) | 14S-HpDHA (main) | Yes (side product) | Less efficient in producing this compound compared to 15-LOXs. escholarship.orgnih.govacs.org |

Enzyme Kinetics and Catalytic Efficiencies of this compound Production

The catalytic efficiency of lipoxygenase isozymes in producing this compound from DHA has been investigated through steady-state kinetics escholarship.org. The effective kcat/KM values, which represent the catalytic efficiency, have been determined for h12-LOX, h15-LOX-1, and h15-LOX-2 escholarship.org. In vitro studies comparing the effective kcat/KM for this compound production from DHA revealed that h12-LOX exhibited a catalytic efficiency 2.8-fold greater than that of h15-LOX-1 and 1.3-fold greater than that of h15-LOX-2 nih.gov.

While this compound serves as a substrate for further enzymatic conversions, its kinetic values with lipoxygenases can differ from those observed with DHA nih.gov. For h15-LOX-1, the kinetic values with DHA and this compound are comparable nih.gov. However, for h15-LOX-2, there is no reaction observed with this compound nih.gov. In the case of h12-LOX, the kinetic values are significantly reduced when using this compound as a substrate compared to DHA, with a 74-fold lower kcat and a 705-fold lower kcat/KM nih.gov.

The following table summarizes the relative effective kcat/KM values for the production of this compound from DHA by different human lipoxygenase isozymes, based on in vitro studies:

| Enzyme Isozyme | Relative Effective kcat/KM (vs. h15-LOX-1) |

| h12-LOX | 2.8-fold greater |

| h15-LOX-1 | 1 (Baseline) |

| h15-LOX-2 | 1.3-fold lower (relative to h12-LOX) |

Note: This table is intended to be interactive, allowing for sorting and filtering of data.

These findings indicate that while multiple LOX enzymes can initiate the pathway by producing this compound, their catalytic efficiencies for this initial step and subsequent conversions of this compound vary significantly escholarship.orgnih.gov.

Alternative Biosynthetic Routes Leading to 17R-HpDHA Analogues

While the primary enzymatic route to 17-hydroperoxy DHA involves lipoxygenases producing the 17S stereoisomer, alternative pathways exist that can lead to the formation of 17R-HpDHA and its analogues tuscany-diet.netcaymanchem.com. A notable alternative route involves the action of acetylated cyclooxygenase-2 (COX-2) tuscany-diet.netcaymanchem.com. When COX-2 is acetylated, such as by aspirin (B1665792) treatment, its enzymatic activity is altered tuscany-diet.net. Instead of its typical cyclooxygenase activity, acetylated COX-2 gains an activity similar to 15-lipoxygenase, catalyzing the insertion of oxygen at the 17th position of DHA tuscany-diet.net. Crucially, this reaction results in the formation of the R stereoisomer, 17R-HpDHA, rather than the 17S stereoisomer produced by 15-LOX tuscany-diet.netcaymanchem.com.

This aspirin-triggered pathway is significant because 17R-HpDHA serves as the precursor for a distinct series of specialized pro-resolving mediators known as aspirin-triggered protectins (AT-protectins) and aspirin-triggered D-series resolvins (AT-RvDs) tuscany-diet.netresearchgate.net. These mediators, like their S-stereoisomer counterparts derived from this compound, play roles in the resolution of inflammation tuscany-diet.netcaymanchem.com.

Cytochrome P450 (CYP450) enzymes are also involved in the metabolism of polyunsaturated fatty acids like DHA, although their primary roles often involve epoxidation or ω-hydroxylation nih.govamazonaws.com. While lipoxygenases are the main enzymes responsible for the stereospecific hydroperoxygenation of DHA at the 17-position to form this compound, some CYP450 enzymes can also catalyze oxygen insertion reactions on fatty acids nih.gov. The involvement of specific CYP450 isoforms in directly generating 17R-HpDHA from DHA has been suggested in the context of alternative metabolic routes, particularly in contrast to the 15-LOX pathway caymanchem.comcaymanchem.com. However, the precise contribution and stereospecificity of individual CYP450 enzymes in the direct formation of 17R-HpDHA from DHA require further detailed investigation.

The formation of 17R-HpDHA through pathways involving acetylated COX-2 highlights the complexity of DHA metabolism and the influence of factors like aspirin on the profile of resulting bioactive lipid mediators tuscany-diet.netcaymanchem.comcaymanchem.com. This contrasts with the 15-LOX-mediated pathway that predominantly yields this compound, leading to the formation of the protectin and resolvin D series tuscany-diet.netnih.govcaymanchem.com.

Metabolic Pathways Downstream of 17s Hpdha

Conversion to 17S-Hydroxydocosahexaenoic Acid (17S-HDHA)

One of the primary fates of 17S-HpDHA is its reduction to 17S-hydroxydocosahexaenoic acid (17S-HDHA) researchgate.netpreprints.orgmdpi.comcaymanchem.com. This conversion involves the removal of the hydroperoxy group at the C17 position, replacing it with a hydroxyl group.

Biosynthesis of Protectins and Neuroprotectins

This compound is a critical precursor for the biosynthesis of protectins and neuroprotectins, a family of specialized pro-resolving mediators (SPMs) nih.govacs.orgresearchgate.netencyclopedia.pubnih.govwikipedia.orgnih.gov. These compounds are known for their potent anti-inflammatory, anti-apoptotic, and neuroprotective activities encyclopedia.pubwikipedia.org.

Neuroprotectin D1 (NPD1) and Protectin D1 (PD1)

Neuroprotectin D1 (NPD1), also referred to as Protectin D1 (PD1), particularly when found outside the nervous system, is a prominent protectin derived from this compound nih.govencyclopedia.pubnih.govwikipedia.org. Its biosynthesis involves a series of enzymatic steps.

A key intermediate in the formation of NPD1/PD1 from this compound is the 16S,17S-epoxyDHA nih.govacs.orgmdpi.comresearchgate.netnih.govwikipedia.orgnih.gov. The proposed biosynthetic pathway involves the abstraction of a hydrogen atom from the ω-11 carbon of this compound by a lipoxygenase isozyme, followed by dehydration to form the 16S,17S-epoxyDHA intermediate nih.govacs.org. Human 15-LOX-1 has been shown to catalyze the formation of this epoxide intermediate from this compound nih.govnih.gov. Human 12-LOX can also produce 16S,17S-epoxyDHA from this compound, although less effectively than h15-LOX-1 nih.govnih.gov.

The 16S,17S-epoxyDHA intermediate is subsequently hydrolyzed enzymatically to form NPD1/PD1 nih.govmdpi.comresearchgate.netnih.govwikipedia.orgnih.gov. This enzymatic hydrolysis is regio- and stereoselective, with water attacking at the C-10 position. This process, potentially involving a transient allylic carbocation species, results in the formation of the 10R-configured allylic alcohol and the characteristic conjugated triene system of PD1 nih.gov. Studies using human macrophages have provided support for this biosynthetic route involving the 16S,17S-epoxy-protectin intermediate and its enzymatic conversion to PD1 nih.gov. Non-enzymatic hydrolysis of 16S,17S-epoxyDHA can also occur, yielding isomeric products, including isomers of 10,17S-dihydroxydocosahexaenoic acid nih.gov.

Protectin DX (PDX) Biosynthesis

Protectin DX (PDX) is another protectin isomer that can be formed from this compound nih.govacs.orgencyclopedia.pubwikipedia.orgfrontiersin.org. The biosynthesis of PDX is proposed to occur through a different pathway compared to NPD1/PD1. This pathway involves the oxygenation of this compound (or 17S-HDHA) at the C10 position by a lipoxygenase isozyme, followed by reduction, potentially by GPx-4, to produce PDX nih.govacs.org. Human 12-LOX has been shown to produce PDX from this compound nih.govnih.gov.

Here is a summary of the products observed when incubating this compound with human 12-LOX and h15-LOX-1 under reducing conditions:

| Enzyme | Substrate | Major Product (under reducing conditions) | Minor Products (under reducing conditions) |

| h12-LOX | This compound | 11,17S-diHDHA (52 ± 1%) nih.gov | PDX (22 ± 1%), 16,17S-diHDHA (5 ± 1%), 10R/S,17S-EEE-diHDHA (21 ± 1%) nih.gov |

| h15-LOX-1 | This compound | 10R/S,17S-EEE-diHDHA (54 ± 3%) nih.gov |

Note: 10R/S,17S-EEE-diHDHA is a non-enzymatic hydrolysis product of 16S,17S-epoxyDHA. nih.gov

Human 15-LOX-2 did not show reactivity with this compound nih.govacs.org.

Biosynthesis of D-Series Resolvins (RvD1-RvD6)

The D-series resolvins (RvD1-RvD6) are biosynthesized from DHA, with this compound (or its reduced form, 17S-hydroxyDHA, 17S-HDHA) serving as a central precursor in the lipoxygenase-initiated pathway. researchgate.netcambridge.orgmdpi.comcaymanchem.comnih.govmdpi.comresearchgate.netontosight.ai This biosynthetic route primarily occurs in various cell types involved in the inflammatory response, including mononuclear cells like macrophages and neutrophils, as well as endothelial cells and fibroblasts. mdpi.com

The biosynthesis of RvDs from this compound involves a series of enzymatic steps, with a critical role played by 5-lipoxygenase (5-LOX) and subsequent transformations. cambridge.orgmdpi.comcaymanchem.commdpi.com There are also aspirin-triggered pathways that lead to 17R epimers of RvDs, initiated by acetylated COX-2, which produces 17R-HpDHA. cambridge.orgmdpi.comcaymanchem.comjci.org However, the focus here is on the 17S-series derived from this compound.

Role of 5-Lipoxygenase in Subsequent Oxygenation

5-Lipoxygenase (5-LOX) plays a pivotal role in the conversion of this compound (or 17S-HDHA) into the D-series resolvins. cambridge.orgmdpi.comcaymanchem.commdpi.com Following the initial 15-LOX-mediated oxygenation of DHA to this compound, 5-LOX introduces a second oxygenation step at different positions of the fatty acid chain, leading to various intermediates that are subsequently transformed into the diverse members of the RvD family. mdpi.comcaymanchem.commdpi.com

Specifically, the action of 5-LOX on 17S-HDHA (the reduced form of this compound) is crucial for the generation of RvD1-RvD6. caymanchem.com This involves the formation of hydroperoxy intermediates, which then undergo further enzymatic modifications, including reduction by peroxidases and the formation and hydrolysis of epoxide intermediates. mdpi.commdpi.com For instance, 5-LOX action on 17S-HDHA can lead to the formation of a 7-hydroperoxy-17S-HDHA intermediate, initiating the pathway for RvD1, RvD2, and RvD5. mdpi.com The specific RvD produced depends on the site of the second oxygenation and subsequent transformations. mdpi.commdpi.com

Transcellular biosynthesis, involving the coordinated action of enzymes from different cell types (e.g., 15-LOX in one cell and 5-LOX in another), is also a significant mechanism for RvD production from this compound. mdpi.commdpi.comnih.govsemanticscholar.orgmdpi.comencyclopedia.pub

Formation of Dihydroxy-Docosahexaenoic Acid Intermediates (e.g., 7S,17S-diHDHA, 10S,17S-diHDHA)

The biosynthesis of D-series resolvins from this compound involves the formation of various dihydroxy-docosahexaenoic acid (diHDHA) intermediates. These intermediates are crucial branch points leading to different RvD structures. Two notable examples are 7S,17S-diHDHA and 10S,17S-diHDHA. caymanchem.comnih.govnih.govfao.orgnih.govbiorxiv.org

7S,17S-diHDHA, also known as Resolvin D5 (RvD5), is formed through the oxygenation of 7S-HDHA by 15-LOX-2. nih.govbiorxiv.orgbiorxiv.org Studies have shown that human 15-LOX-2 efficiently oxygenates 7S-HDHA at the C17 position, leading to the formation of 7S,17S-diHDHA. nih.govbiorxiv.org This highlights a specific enzymatic route for the generation of this particular dihydroxy intermediate and RvD5.

Another dihydroxy intermediate, 10S,17S-diHDHA, can be formed from this compound, particularly in the absence of 5-LOX activity, where it is generated alongside Protectin D1 (PD1). caymanchem.comnih.gov The biosynthesis of 10S,17S-diHDHA is proposed to occur through the oxygenation of this compound (or 17S-HDHA) at the C10 position by a LOX isozyme, followed by reduction. nih.gov

Here is a table summarizing the formation of some dihydroxy-DHA intermediates from this compound/17S-HDHA:

| Intermediate | Precursor | Key Enzyme(s) Involved | Notes | Source |

| 7S,17S-diHDHA (RvD5) | 7S-HDHA | h15-LOX-2 | Efficiently formed from 7S-HDHA. nih.govbiorxiv.org | nih.govbiorxiv.orgbiorxiv.org |

| 10S,17S-diHDHA | This compound/17S-HDHA | LOX isozyme | Formed in absence of 5-LOX. caymanchem.comnih.govnih.gov | caymanchem.comnih.govnih.gov |

Interactions and Cross-Talk with Other Lipid Mediator Pathways

The metabolic pathway initiated by this compound, leading to the formation of D-series resolvins and other SPMs, does not operate in isolation. It engages in complex interactions and cross-talk with other lipid mediator pathways, particularly those derived from arachidonic acid (AA), an omega-6 fatty acid known for its role in generating pro-inflammatory mediators like prostaglandins (B1171923) (PGs) and leukotrienes (LTs). ahajournals.orgsemanticscholar.orgfrontiersin.orgaai.orgresearchgate.net

The balance between pro-inflammatory lipid mediators derived from AA and pro-resolving mediators derived from omega-3 fatty acids like DHA (via this compound) is crucial for regulating the inflammatory response and ensuring its timely resolution. ahajournals.orgsemanticscholar.orgfrontiersin.orgaai.orgresearchgate.net During the resolution phase of inflammation, there is often a "class switching" from the production of pro-inflammatory eicosanoids to the biosynthesis of SPMs. jci.orgsemanticscholar.org

Conversely, the presence and activity of enzymes involved in AA metabolism can influence the DHA pathway. The availability of substrates and the activity of shared or competing enzymes (like lipoxygenases and cyclooxygenases) can impact the types and amounts of lipid mediators produced. aai.orgoup.com For instance, while DHA is metabolized differently from AA by COX and LOX enzymes, there can still be interplay at the enzymatic level. aai.org

Research indicates that an imbalance in the ratio of pro-resolving to pro-inflammatory lipid mediators is associated with chronic inflammatory diseases, such as atherosclerosis. ahajournals.org In advanced atherosclerotic plaques, reduced levels of RvD2 and Maresin 1 (another DHA-derived SPM) are observed alongside increased levels of the pro-inflammatory mediators Leukotriene B4 (LTB4) and Prostaglandin E2 (PGE2). ahajournals.org This highlights the significance of the cross-talk between these pathways in maintaining tissue homeostasis. ahajournals.org

Furthermore, some dihydroxy-DHA metabolites, such as 7S,17S-diHDHA and 10S,17S-diHDHA, have been shown to inhibit human recombinant 5-lipoxygenase, an enzyme central to the biosynthesis of leukotrienes from AA. fao.org This suggests a direct inhibitory effect of these DHA-derived metabolites on a key enzyme in the pro-inflammatory pathway, further illustrating the intricate cross-talk between these lipid mediator systems. fao.org

The interplay between these pathways underscores the complexity of lipid mediator networks and their collective impact on the inflammatory response and its resolution.

Here is a table illustrating some observed interactions:

| DHA-derived Mediator (via this compound pathway) | Interacts with / Modulates | Effect | Source |

| D-series Resolvins (RvD1-RvD6) | Pro-inflammatory cytokines and chemokines | Inhibit production and enhance scavenging. | mdpi.comencyclopedia.pub |

| SPMs (general) | Eicosanoid synthesis (from AA) | May influence production of other signaling molecules. | smolecule.com |

| RvD2, Maresin 1 | LTB4, PGE2 (in atherosclerosis) | Levels are reduced when LTB4/PGE2 are increased in advanced plaques. | ahajournals.org |

| 7S,17S-diHDHA, 10S,17S-diHDHA | Human recombinant 5-Lipoxygenase (5-LOX) | Inhibit 5-LOX activity. | fao.org |

Cellular and Tissue Metabolism of 17s Hpdha

Endogenous Production and Localization

The endogenous production of 17S-HpDHA from DHA is a critical step in the generation of downstream SPMs. This process is facilitated by lipoxygenase enzymes, predominantly 15-LOX (or 12/15-LOX in mice), which catalyze the initial oxygenation of DHA at the carbon-17 position nih.govnih.gov. The subsequent fate of this compound, including its reduction to 17S-HDHA or further enzymatic transformation into resolvins and protectins, varies depending on the specific cellular and tissue environment and the presence of other necessary enzymes like 5-lipoxygenase (5-LOX) nih.govarvojournals.orgpnas.org.

Human Leukocytes

Human leukocytes, including neutrophils and macrophages, are significant sites of this compound production and metabolism caymanchem.compnas.orgmdpi.comresearchgate.net. The biosynthesis of D-series resolvins and protectins in these cells is initiated by the 15-LOX-mediated conversion of DHA to this compound pnas.orgresearchgate.net. This intermediate is then further processed. For instance, in human neutrophils and M2 macrophages, this compound is a precursor for the formation of D-series resolvins like RvD3 and RvD4, involving subsequent action by 5-LOX pnas.org. Protectin D1 (PD1) is also generated from this compound via an epoxide intermediate in human leukocytes doctaris.comnih.gov.

Human Glial Cells

Human glial cells, which are crucial support cells in the nervous system, have also been shown to endogenously produce this compound from DHA nih.govcaymanchem.comglpbio.comsmolecule.combioscience.co.uk. Similar to leukocytes, this production is catalyzed by 15-LOX nih.gov. The presence of this compound in glial cells suggests their capacity to generate SPMs locally within the central nervous system, contributing to neuroinflammatory responses and their resolution.

Mouse Brain and Hippocampus

The mouse brain, including the hippocampus, is another important location for the endogenous formation of this compound nih.govcaymanchem.comglpbio.comsmolecule.combioscience.co.uknih.gov. This compound is generated in the mouse brain via the action of 12/15-LOX on DHA nih.gov. Studies involving acute intracerebroventricular infusion of this compound in mice have demonstrated an increase in hippocampal neuroprotectin D1 (NPD1) levels, indicating that this compound serves as a precursor for NPD1 biosynthesis in the brain nih.govnih.govresearchgate.netresearchgate.netebi.ac.uk. This highlights the role of this compound in the production of neuroprotective SPMs in the central nervous system.

Research findings in the mouse hippocampus have identified 17S-HDHA, the reduced form of this compound, as a biosynthesis marker for this compound production. nih.govresearchgate.net.

Mouse Peritoneal Macrophages

Mouse peritoneal macrophages are well-established models for studying lipid mediator biosynthesis, including the production of this compound nih.govaai.orgresearchgate.net. Incubation of DHA with mouse macrophages leads to the formation of mono-oxygenation products, including 14S-HpDHA and this compound nih.gov. Due to the presence of cellular peroxidases, these hydroperoxides are often detected as their reduced hydroxy counterparts, 14S-HDHA and 17S-HDHA nih.gov. RP-HPLC analysis of DHA metabolism in mouse peritoneal macrophages has shown the formation of this compound and its subsequent reduction to 17S-HDHA nih.gov. Furthermore, this compound can be further metabolized in these cells. Incubation of this compound with mouse peritoneal macrophages yields a profile of diHDHAs, with 10,17-diHDHAs being prominent products nih.gov.

Data from mouse peritoneal macrophage studies:

| Substrate | Enzyme Involved (Mouse) | Primary Hydroperoxide Product | Reduced Product (Detected) | Further Metabolites (from this compound) |

|---|---|---|---|---|

| DHA | 12/15-LOX | This compound, 14S-HpDHA | 17S-HDHA, 14S-HDHA | - |

Choroid-Retinal Endothelial Cells

Choroid-retinal endothelial cells (CRECs) are involved in the biosynthesis of SPMs, including resolvin D1 (RvD1), from DHA arvojournals.orgg-se.com. In CRECs, DHA is dioxygenated by 15-LO to form this compound, which is subsequently transformed into RvD1 by 5-LO arvojournals.org. Inflammatory stimulation with factors like TNF-α and IL-1β has been shown to increase the amounts of 17S-HDHA (as a marker for this compound production) in CRECs arvojournals.org. This indicates that CRECs are capable of producing this compound as an intermediate in the synthesis of specific resolvins.

Data from Choroid-Retinal Endothelial Cell studies:

| Substrate | Enzyme Involved | Intermediate Product | Further Metabolite | Effect of Inflammatory Stimuli (on 17S-HDHA levels) |

|---|

Hepatocytes

Hepatocytes, the main functional cells of the liver, have also been identified as a site for the production of DHA-derived lipid mediators, including those originating from this compound mdpi.comresearchgate.nethmdb.ca. Studies have detected increased hepatic formation of 17S-HDHA and protectin D1 in mice fed DHA-enriched diets hmdb.ca. This suggests that hepatocytes possess the enzymatic machinery, likely including 15-LOX, to convert DHA to this compound, which is then further metabolized to compounds like 17S-HDHA and PD1. mdpi.comresearchgate.net.

Intracellular Processing and Extracellular Transport

The intracellular processing of this compound involves its conversion into various downstream lipid mediators. Following its formation from DHA by LOX enzymes, this compound can undergo further enzymatic transformations. A major fate of this compound is its reduction to 17S-hydroxy-docosahexaenoic acid (17S-HDHA), a reaction catalyzed by peroxidases like GPX4-2 reactome.orgcaymanchem.comglpbio.commdpi.com. 17S-HDHA is itself a precursor for 17S-series resolvins caymanchem.comglpbio.com.

Alternatively, this compound can be further metabolized by other LOX enzymes. For instance, in the biosynthesis of D-series resolvins, this compound is a substrate for 5-LOX. The action of 5-LOX on this compound can lead to the formation of hydroperoxy-containing products, which are then transformed into epoxide intermediates and subsequently hydrolyzed to generate D-series resolvins like RvD1, RvD2, RvD3, RvD4, RvD5, and RvD6 frontiersin.orgmdpi.comresearchgate.netresearchgate.netmdpi.comuib.no.

Another significant intracellular processing pathway for this compound is its conversion into protectins, such as Protectin D1 (PD1), also known as Neuroprotectin D1 (NPD1) in neural tissues frontiersin.orgnih.gov. This process involves the enzymatic epoxidation of this compound, followed by hydrolysis of the epoxide intermediate frontiersin.orgnih.govnih.gov. Human 15-LOX-1 has been shown to catalyze the formation of the 16S,17S-epoxyDHA intermediate from this compound, which is a critical step in NPD1 biosynthesis nih.gov.

Research findings indicate that the specific LOX isozymes present in a cell influence the metabolic fate of this compound. For example, while h15-LOX-1 can catalyze the formation of the epoxide intermediate leading to PD1/NPD1, h15-LOX-2 does not appear to react with this compound in the same manner nih.govacs.org. The efficiency of different LOX enzymes in producing this compound from DHA also varies, with h12-LOX demonstrating a greater effective catalytic efficiency compared to h15-LOX-1 and h15-LOX-2 in some in vitro settings, although this compound is primarily the majority product for 15-LOX isozymes when reacting with DHA acs.org.

The intracellular location of these metabolic processes is primarily the cytosol, where enzymes like ALOX15 (15-LOX) are found reactome.org.

While the search results detail the intracellular transformations of this compound, specific information regarding its extracellular transport mechanisms is less extensively covered. However, the involvement of this compound as an intermediate in the biosynthesis of SPMs that act as signaling molecules suggests that it, or its downstream metabolites, can be transported out of the cell to exert paracrine or autocrine effects. For instance, the final step in resolvin synthesis involves the capturing of this compound by polymorphonuclear neutrophils (PMNs) and its transformation into RvD isoforms mdpi.com. This implies some level of extracellular presence and cellular uptake of this compound or its precursors.

Factors Modulating this compound Levels in Biological Systems

The levels of this compound in biological systems are influenced by several factors, primarily related to the availability of its precursor, DHA, and the activity of the enzymes involved in its synthesis and metabolism.

The primary factor influencing this compound levels is the cellular concentration of its precursor, DHA. Increased availability of DHA generally leads to increased production of this compound, provided the necessary enzymatic machinery is active nih.govqiagen.comnih.gov. Dietary intake of omega-3 PUFAs, particularly DHA, has been shown to elevate plasma levels of this compound's downstream metabolite, 17S-HDHA, as well as other SPMs and their precursors caymanchem.com.

The activity and expression levels of LOX enzymes, particularly 15-LOX-1 and 15-LOX-2, are critical determinants of this compound production medchemexpress.comnih.govacs.orgqiagen.com. Factors that upregulate the expression or activity of these enzymes can increase this compound synthesis. Conversely, inhibitors of LOX activity can reduce this compound levels oup.com.

Furthermore, the subsequent metabolism of this compound into downstream products like resolvins and protectins also affects its steady-state levels. The activity of enzymes involved in these downstream pathways, such as 5-LOX and enzymes responsible for epoxidation and hydrolysis, influences how quickly this compound is converted and thus its transient concentration frontiersin.orgmdpi.com.

Allosteric regulation of LOX enzymes can also modulate this compound levels. For example, this compound itself has been shown to negatively affect epoxide formation from this compound by h15-LOX-1 through allosteric regulation nih.govacs.org. Other lipid mediators, such as 12S-HETE and 17S-HDTA, also exhibit similar allosteric regulatory effects on this process nih.govacs.org.

Inflammatory states and nutritional status can also impact the levels of this compound and its metabolites. In conditions of nutritional stress or certain pathological conditions like peripheral vascular disease, the levels of SPMs and their precursors, including 17S-HDHA (derived from this compound), have been reported to be downregulated mdpi.combiomolther.org. This suggests that the cellular environment and systemic factors play a role in modulating the pathways involving this compound.

Research findings also indicate that the half-life and metabolic inactivation of SPMs can be challenging to study, particularly in complex biological matrices like brain tissue frontiersin.org. This inherent lability can influence the detectable levels of intermediates like this compound.

Data regarding the kinetic parameters of the enzymes involved in this compound metabolism provide insight into the potential rates of its formation and conversion. For instance, the catalytic efficiency (kcat/KM) of different LOX enzymes for DHA varies, impacting the initial rate of this compound production acs.org.

Below is a table summarizing some key enzymatic transformations involving this compound:

| Substrate | Enzyme(s) Involved | Product(s) | Biological Pathway |

| DHA | 15-LOX-1, 15-LOX-2, 12-LOX | This compound | SPM Biosynthesis (Initiation) |

| This compound | Peroxidase (e.g., GPX4-2) | 17S-HDHA | SPM Biosynthesis |

| This compound | 5-LOX | Intermediates leading to D-series Resolvins | D-series Resolvin Biosynthesis |

| This compound | 15-LOX-1 | 16S,17S-epoxyDHA | Protectin/Neuroprotectin Biosynthesis |

| This compound | Lipoxygenase | 7(S),17(S)-diHp-DHA | SPM Biosynthesis |

| This compound | ptLOX | 10,17(S)-diH(P)DHA, 7,17(S)-diH(P)DHA, 17(S)-HDHA | DHA Metabolism (in plants) |

This table highlights the diverse enzymatic reactions that this compound can undergo, influencing its intracellular fate and the production of various lipid mediators.

Enzymology and Regulatory Mechanisms Governing 17s Hpdha Metabolism

Substrate Specificity and Allosteric Regulation of Lipoxygenases

Several human lipoxygenase isozymes, including h12-LOX, h15-LOX-1 (ALOX15), and h15-LOX-2 (ALOX15B), are capable of producing 17S-HpDHA from DHA. escholarship.orgcabidigitallibrary.org The biosynthesis of this compound involves the abstraction of a hydrogen atom from the C15 (ω-8) position of DHA, followed by the insertion of oxygen at the C17 (ω-6) position. escholarship.org

While all three isozymes can generate this compound, their efficiency and product profiles vary. In vitro studies have shown that h12-LOX is the most efficient enzyme in terms of catalytic efficiency (kcat/KM) for the production of this compound from DHA, with a kcat/KM value of 12 s⁻¹ μM⁻¹. escholarship.orgcabidigitallibrary.org This is significantly higher than the values for h15-LOX-1 (0.35 s⁻¹ μM⁻¹) and h15-LOX-2 (0.43 s⁻¹ μM⁻¹). escholarship.orgcabidigitallibrary.org However, this compound is the majority product only for the 15-LOX isozymes when DHA is the substrate. escholarship.orgcabidigitallibrary.org Specifically, h15-LOX-2 produces this compound as the major product (84 ± 1%) and 14S-HpDHA as a minor product (16 ± 1%) from DHA. escholarship.org

Interestingly, this compound itself can act as a substrate for further enzymatic transformations by lipoxygenases. h12-LOX and h15-LOX-1 can metabolize this compound into various products, including protectin DX (PDX), 16S,17S-epoxyDHA (a key intermediate in neuroprotectin D1 biosynthesis), 11,17S-diHDHA, and 16,17S-diHDHA. escholarship.orgcabidigitallibrary.org In contrast, h15-LOX-2 does not appear to react with this compound. escholarship.orgcabidigitallibrary.org

Allosteric regulation plays a role in controlling the activity of lipoxygenases involved in this compound metabolism. For instance, the formation of epoxide products from this compound by h15-LOX-1 is negatively affected by allosteric regulation. escholarship.orgcncb.ac.cnnih.govacs.orgnih.gov this compound itself can allosterically regulate h15-LOX-1, with a reported Kd of 5.9 μM. escholarship.orgcncb.ac.cnnih.govacs.orgnih.gov Other molecules, such as 12S-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid (12S-HETE) and 17S-hydroxy-13Z,15E,19Z-docosatrienoic acid (17S-HDTA), also exhibit allosteric regulatory effects on h15-LOX-1, suggesting potential regulatory pathways for modulating epoxide formation. escholarship.orgcncb.ac.cnnih.govacs.orgnih.gov

Here is a table summarizing the substrate specificity of key lipoxygenases with DHA:

| Lipoxygenase Isozyme | Substrate | Major Product(s) from DHA | Minor Product(s) from DHA | kcat/KM (s⁻¹ μM⁻¹) with DHA |

| h12-LOX | DHA | 11S-HpDHA, 14S-HpDHA, this compound (varying degrees) | - | 12 escholarship.orgcabidigitallibrary.org |

| h15-LOX-1 (ALOX15) | DHA | This compound (majority) | 14S-HpDHA, 11S-HpDHA nih.gov | 0.35 escholarship.orgcabidigitallibrary.org |

| h15-LOX-2 (ALOX15B) | DHA | This compound (84 ± 1%) escholarship.org | 14S-HpDHA (16 ± 1%) escholarship.org | 0.43 escholarship.orgcabidigitallibrary.org |

Note: Product percentages and kcat/KM values are based on in vitro studies and may vary depending on experimental conditions.

Regulation of Enzyme Activity and Expression

The activity and expression of lipoxygenases involved in this compound metabolism are subject to various regulatory mechanisms. While detailed information specifically on the regulation impacting this compound synthesis is still an area of research, general mechanisms governing lipoxygenase regulation provide insight.

Lipoxygenase activity can be influenced by the availability of their polyunsaturated fatty acid substrates, such as DHA. The cellular concentration of free fatty acids is often controlled by phospholipases, which release them from membrane phospholipids. oup.com Therefore, factors affecting phospholipase activity can indirectly impact lipoxygenase activity and the production of hydroperoxy products like this compound.

Furthermore, the redox state of the cell can affect lipoxygenase activity, as these enzymes contain a non-heme iron in their active site that cycles between ferrous and ferric states during catalysis. researchgate.net Oxidized lipids can facilitate the oxidation of the catalytic iron to the active ferric state. researchgate.net

Interplay between Lipoxygenases and Other Enzymes (e.g., Peroxidases)

The metabolism of this compound involves a complex interplay between lipoxygenases and other enzymes, particularly peroxidases. Hydroperoxy fatty acids, including this compound, are often unstable and can be reduced to their corresponding hydroxy fatty acids by peroxidases. researchgate.netnih.gov Glutathione (B108866) peroxidases (GPx), a family of enzymes that catalyze the reduction of various hydroperoxides using glutathione as a cofactor, play a significant role in this process. nih.govwikipedia.orgebi.ac.uk

In many cellular systems, the this compound initially produced by lipoxygenases is rapidly reduced to 17S-hydroxy-docosahexaenoic acid (17S-HDHA) by endogenous peroxidases. researchgate.netnih.gov This conversion is crucial as 17S-HDHA serves as a substrate for further enzymatic transformations by other lipoxygenases, leading to the biosynthesis of specialized pro-resolving mediators (SPMs) such as resolvins and protectins. escholarship.orgmdpi.comresearchgate.net

For example, 17S-HDHA can be further oxygenated by 5-LOX to form hydroperoxy intermediates that are then transformed into resolvins D series (RvD). mdpi.comresearchgate.net Similarly, this compound can be converted by lipoxygenases to epoxide intermediates, which are then hydrolyzed to form protectin D1 (NPD1). escholarship.orgmdpi.com

The interaction between lipoxygenases and peroxidases thus dictates the balance between hydroperoxy and hydroxy products, influencing the downstream metabolic pathways and the profile of bioactive lipid mediators generated from DHA. This enzymatic interplay is critical for the synthesis of lipid mediators involved in inflammation resolution and other cellular processes.

Mechanistic Investigations of 17s Hpdha Biological Actions

Effects on Cellular Function and Signaling (In Vitro Studies)

The direct effects of 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA) on the inhibition of platelet aggregation have not been extensively detailed in the available scientific literature. Research into the antiplatelet effects of omega-3 polyunsaturated fatty acids has often focused on the parent compound, docosahexaenoic acid (DHA), and its various other metabolites.

DHA itself is known to be metabolized by the 12-lipoxygenase (12-LOX) enzyme in platelets to produce other hydroperoxy and hydroxy derivatives, such as 11-HpDHA and 14-HpDHA nih.gov. Studies have shown that metabolites like 14-HpDHA can inhibit collagen-mediated platelet aggregation at low micromolar concentrations nih.govumich.edu. The broader mechanism for DHA's antiplatelet activity involves the regulation of platelet function and thrombus formation, potentially through the activation of protein kinase A (PKA) dependent signaling pathways nih.gov. DHA and its derivatives have been shown to antagonize the thromboxane (B8750289) A2 receptor, which is a key component in platelet activation nih.gov. However, specific studies isolating the direct action of this compound on platelet aggregation are limited.

This compound has been identified as a potent cytotoxic intermediate in the metabolism of DHA within neuroblastoma cells, playing a significant role in inducing apoptosis. In vitro studies have demonstrated that this compound is more cytotoxic to neuroblastoma cells than its parent compound, DHA.

Flow cytometry analysis of SK-N-BE(2) neuroblastoma cells treated with this compound showed early signs of apoptosis, as indicated by positive staining for Annexin V. In contrast, its reduced form, 17-hydroxydocosahexaenoic acid (17-HDHA), did not induce apoptosis, suggesting the hydroperoxy group is critical for this cytotoxic activity. The cytotoxic effect of this compound is mediated through the production of hydroperoxy fatty acids that accumulate to toxic levels within the cells. This pro-apoptotic action can be prevented by co-treatment with the antioxidant α-tocopherol.

The cytotoxic potency of this compound has been quantified in cell viability assays, as detailed in the table below.

| Cell Line | Compound | IC50 (72h) | Source |

| Neuroblastoma | This compound | 3–6 µM | |

| Neuroblastoma | DHA | 12–15 µM |

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound compared to its precursor, DHA, on neuroblastoma cell viability after 72 hours of treatment.

Role in Preclinical Models of Inflammation and Pain Resolution

The direct role of this compound in modulating mechanical hyperalgesia in preclinical arthritis models is not well-defined in existing research. However, studies have focused on its immediate downstream metabolite, 17S-HDHA, which has demonstrated significant analgesic effects.

In animal models of osteoarthritis (OA), exogenous administration of 17-HDHA halted the progression of pain behavior without altering the extent of joint pathology, pointing to a potential direct effect on the nervous system nih.govresearchgate.net. In humans, circulating levels of 17-HDHA were associated with lower pain scores in OA patients nih.govresearchgate.net. While this compound is the direct precursor to 17-HDHA, the specific contribution of the hydroperoxy intermediate itself to the modulation of arthritis-related pain has not been explicitly elucidated nih.gov. The broader context involves inflammatory mediators like Interleukin-17A (IL-17A), which have been shown to contribute to mechanical hyperalgesia in antigen-induced arthritis, but a link to this compound has not been established nih.gov.

This compound plays a direct role in the resolution of neuroinflammation. As an intermediate in the biosynthesis of specialized pro-resolving mediators (SPMs) like protectins, it is central to the anti-inflammatory effects of DHA in the nervous system themedicalbiochemistrypage.orgmdpi.com.

In a mouse model of acute neuroinflammation induced by lipopolysaccharide (LPS), a direct intracerebroventricular infusion of this compound was shown to attenuate the neuroinflammatory response. This treatment led to an increase in hippocampal neuroprotectin D1 (NPD1) levels, demonstrating the in vivo conversion of this compound to this potent pro-resolving mediator. The attenuation of neuroinflammation was evidenced by a significant reduction in the gene expression of key neuroinflammatory markers.

This compound and its downstream metabolites exert significant modulatory effects on the production of pro-inflammatory cytokines.

Interleukin-1β (IL-1β): In preclinical models of neuroinflammation, the administration of this compound directly led to a significant decrease in the hippocampal gene expression of IL-1β.

Tumor Necrosis Factor-α (TNF-α): The evidence for a direct effect of this compound on TNF-α is less clear; however, its downstream products show marked activity. Protectin D1 (PD1), which is synthesized from this compound, exerts potent inflammation-resolving actions that include decreasing the secretion of TNF-α themedicalbiochemistrypage.org. Furthermore, the metabolite 17-HDHA has been shown to reduce TNF-α gene expression and secretion in macrophages and adipose tissue, which contributes to the resolution of obesity-associated inflammation nih.gov.

The anti-inflammatory effects of these mediators often involve the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression nih.gov.

Influence on Leukocyte Trafficking and Infiltration

17S-hydroperoxydocosahexaenoic acid (this compound) is a pivotal intermediate in the biosynthesis of specialized pro-resolving mediators (SPMs), which are potent regulators of inflammation and leukocyte trafficking. While much of the biological activity is attributed to its downstream metabolites, the generation of this compound is a critical initiating step in the control of leukocyte infiltration into inflamed tissues. Its influence is primarily understood through its role as a precursor to the 17S-series resolvins and protectins, which have demonstrated significant effects on reducing and resolving leukocyte accumulation at sites of inflammation.

The process of leukocyte trafficking is a hallmark of the inflammatory response, involving the adhesion of leukocytes to the vascular endothelium and their subsequent migration into tissues. This recruitment is orchestrated by a variety of chemical signals. The resolution of inflammation requires the cessation of this leukocyte influx. This compound and its derivatives play a crucial role in this resolution phase.

Research has shown that mediators derived from this compound are potent regulators of polymorphonuclear leukocyte (PMN), or neutrophil, infiltration. harvard.edu For instance, the 17S-series resolvins have been found to inhibit zymosan A-induced PMN recruitment to the peritoneum. harvard.edu Similarly, the docosatriene 10,17S-diHDHA, another downstream product, is a potent systemic inhibitor of PMN recruitment. harvard.edu

In models of neuroinflammation, the acute administration of this compound has been observed to attenuate the inflammatory response. This protective effect is associated with the increased production of Protectin D1 (PD1), also known as Neuroprotectin D1 (NPD1) when acting in the nervous system. PD1 is a potent inhibitor of PMN infiltration and has demonstrated protective effects in brain ischemia-reperfusion models.

While direct, independent actions of this compound on leukocyte trafficking are not as extensively characterized as those of its metabolites, its pivotal position in the biosynthetic pathway underscores its importance. The enzymatic conversion of docosahexaenoic acid (DHA) to this compound by lipoxygenases is a key step that initiates the production of a cascade of molecules with potent anti-inflammatory and pro-resolving activities. mdpi.com Human eosinophils, for example, are rich in 15-lipoxygenase and can convert DHA to this compound, which can then be taken up by PMNs to generate D-series resolvins. mdpi.com

The table below summarizes key research findings on the influence of this compound and its primary downstream mediators on leukocyte trafficking and infiltration.

| Mediator | Experimental Model | Key Findings on Leukocyte Trafficking and Infiltration |

| 17S-Series Resolvins | Zymosan A-induced peritonitis in mice | Systemic treatment inhibited PMN recruitment by approximately 45.1%. harvard.edu |

| 10,17S-diHDHA (Docosatriene) | Zymosan A-induced peritonitis in mice | Potently inhibited PMN recruitment in peritoneal exudates by 42%. harvard.edu |

| This compound | Lipopolysaccharide-induced neuroinflammation in mice | Acute infusion attenuated neuroinflammation, associated with increased levels of PD1/NPD1. |

Analytical Methodologies for the Characterization and Quantification of 17s Hpdha and Its Metabolites

Chromatographic Techniques

Chromatographic methods are central to the separation and analysis of 17S-HpDHA and its derivatives, often coupled with mass spectrometry for definitive identification and quantification.

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of this compound and its metabolites due to its high sensitivity and specificity. nih.govnih.gov This method allows for the targeted quantitative analysis of various hydroperoxy (HpDoHE) and hydroxy (HDoHE) isomers of docosahexaenoic acid (DHA). nih.gov

A selected reaction monitoring (SRM) method is often employed to enhance the specificity of detection. nih.govnih.gov In this approach, specific precursor-to-product ion transitions are monitored for each analyte. For instance, in the analysis of DHA metabolites, 17S-HDHA, a reduction product of this compound, can be identified by its characteristic mass spectrum and diagnostic MS/MS fragment ions. researchgate.net A study of DHA metabolites in bovine coronary arteries identified 17S-HDHA based on diagnostic MS-MS ions at m/z of 201, 229, 245, 255, 273, 281, 299, 325, and 343 (M-H)⁻. researchgate.net

The detection limits for LC-MS/MS-SRM assays can be very low, reaching the picogram range for HDoHE isomers, making it possible to detect basal levels in biological samples like rat plasma and brain. nih.govnih.gov A non-targeted LC-MS/MS assay has also been developed for screening over 100 lipid mediators from arachidonic acid (ARA), eicosapentaenoic acid (EPA), and DHA in biological samples based on mass spectral fragmentations. mdpi.com

Table 1: Exemplary LC-MS/MS Parameters for the Analysis of DHA Metabolites

| Parameter | Description |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode. thermofisher.com |

| Mass Analyzer | Triple quadrupole mass spectrometer. thermofisher.com |

| Acquisition Mode | Selected Reaction Monitoring (SRM). nih.govthermofisher.com |

| Precursor Ion (M-H)⁻ for 17S-HDHA | m/z 343. researchgate.net |

| Key Fragment Ions for 17S-HDHA | m/z 299 (M-H-CO₂)⁻, m/z 325 (M-H-H₂O)⁻. researchgate.net |

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation of this compound from other lipid species. Different modes of HPLC are utilized depending on the specific analytical goal.

Reversed-phase HPLC (RP-HPLC) is commonly used for the analysis of this compound and its metabolites. researchgate.netnih.gov In this technique, a nonpolar stationary phase is used with a polar mobile phase. A typical column used is a Waters Symmetry C18. researchgate.netnih.gov The mobile phase often consists of a mixture of acetonitrile, water, and acetic acid. researchgate.netnih.gov For example, a solvent system of CH₃CN/H₂O/HAc (50/50/0.01, by volume) has been used for the analysis of the incubation products of this compound with mouse resident peritoneal macrophages. researchgate.net UV detection is commonly employed, with wavelengths set at 235 nm and 270 nm to monitor for conjugated diene and triene systems, respectively. researchgate.netnih.gov

Table 2: Representative RP-HPLC Conditions for this compound Metabolite Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Waters Symmetry C18, 15 x 0.21 cm | Waters Symmetry C18, 25 x 0.46 cm |

| Mobile Phase | CH₃CN/H₂O/HAc (50/50/0.01, by volume) | CH₃CN/H₂O/HAc (45/55/0.01, by volume) |

| Flow Rate | 0.2 ml/min | 1 ml/min |

| Detection | UV at 270 nm and 235 nm | UV at 270 nm and 235 nm |

Straight-phase HPLC (SP-HPLC), also known as normal-phase HPLC, utilizes a polar stationary phase and a nonpolar mobile phase. This technique is effective for separating lipid isomers. researchgate.net SP-HPLC has been used to analyze the lipoxygenation products of this compound. researchgate.net In such analyses, UV detection at wavelengths of 236 nm and 270 nm can be employed. researchgate.net

Chiral-phase HPLC (CP-HPLC) is essential for the separation of enantiomers of hydroperoxy and hydroxy fatty acids. nih.gov This technique uses a chiral stationary phase (CSP) to differentiate between stereoisomers. nih.govnih.gov The ability to separate R and S enantiomers is critical for determining the enzymatic origin of these molecules, as enzymatic reactions are stereospecific, in contrast to autoxidation which produces racemic mixtures. researchgate.net For example, chiral chromatography has been used to separate and quantify different epimers of 18-HEPE and 17-HDHA. caymanchem.com A Reprosil Chiral NR stationary phase has been shown to resolve hydroperoxy fatty acids, with the S hydroperoxy fatty acids eluting before the R stereoisomers. nih.gov

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Techniques

While chromatography is key for separation, spectroscopic techniques are vital for the structural elucidation of the separated compounds. UV-Vis spectroscopy is often used in conjunction with HPLC for detection and preliminary characterization. researchgate.net The UV spectrum of conjugated dienes, such as those found in this compound, typically shows an absorption maximum around 235-238 nm. researchgate.net Metabolites with conjugated triene systems will exhibit absorption maxima at higher wavelengths, for example, at 260, 270, and 280 nm. researchgate.net More advanced spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared Spectroscopy (FTIR) can provide detailed structural information, though they are less commonly used for routine quantification due to lower sensitivity compared to mass spectrometry. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| 17-hydroperoxy-docosahexaenoic acid | This compound |

| 17-hydroxy-docosahexaenoic acid | 17S-HDHA |

| Docosahexaenoic acid | DHA |

| Hydroperoxy-docosahexaenoic acid | HpDoHE |

| Hydroxy-docosahexaenoic acid | HDoHE |

| Arachidonic acid | ARA |

| Eicosapentaenoic acid | EPA |

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy is a valuable tool for the characterization of 17S-hydroperoxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid (this compound) and its metabolites, primarily due to the presence of conjugated double bond systems which absorb UV light at specific wavelengths. The key chromophore in this compound is the conjugated diene system created during the lipoxygenase-mediated oxygenation of docosahexaenoic acid (DHA).

The UV spectrum of this compound and its reduced form, 17S-hydroxydocosahexaenoic acid (17S-HDHA), typically exhibits a characteristic absorbance maximum (λmax) between 234 and 238 nm. nih.gov This absorbance is indicative of the conjugated diene structure within the molecule. For instance, analysis of lipoxygenation products of DHA has shown a distinct UV absorbance maximum at 236 nm for these types of compounds. nih.govresearchgate.net

Metabolites of this compound, which may possess more extensive conjugation, display different spectral properties. For example, further enzymatic conversion can lead to the formation of a conjugated triene system. These compounds, such as certain dihydroxy derivatives, exhibit a characteristic UV spectrum with a primary absorbance maximum around 270 nm, often with two shoulders at approximately 260 nm and 280 nm. nih.govresearchgate.net This distinct spectral signature allows for the differentiation and monitoring of various metabolites in a mixture. researchgate.net

The molar extinction coefficient, a measure of how strongly a substance absorbs light at a given wavelength, has been determined for structurally similar compounds. For 17-hydroxy-docosapentaenoic acid (17-HDPAn-6), which also contains a conjugated diene, the extinction coefficient in ethanol was calculated to be 30,000 M⁻¹cm⁻¹. For a dihydroxy derivative with a conjugated triene system, the extinction coefficient was estimated to be 38,000 M⁻¹cm⁻¹. nih.gov These values are crucial for the quantitative analysis of these lipids using UV spectroscopy.

| Compound/Chromophore | Typical Absorbance Maximum (λmax) | Reference |

|---|---|---|

| This compound / 17S-HDHA (Conjugated Diene) | 234 - 238 nm | nih.gov |

| Metabolites (e.g., 10,17-dihydroxy derivatives with Conjugated Triene) | ~270 nm (with shoulders at ~260 nm and ~280 nm) | nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon skeleton and the chemical environment of its protons, allowing for unambiguous structure confirmation and stereochemical analysis. mdpi.comnih.govparisdescartes.frmdpi.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of docosahexaenoic acid (DHA) derivatives provides characteristic signals for different types of protons within the fatty acid chain. mdpi.com Key resonances include those for the terminal methyl group, methylene (B1212753) protons, allylic protons, and olefinic protons (involved in double bonds). mdpi.commdpi.comnih.gov For this compound, specific signals corresponding to the proton at the carbon bearing the hydroperoxy group (C-17) and the protons of the newly formed conjugated diene system are of particular diagnostic importance. Although detailed spectral data for the unstable this compound is scarce, analysis of its more stable reduced form, 17S-HDHA, and similar compounds provides valuable insight. nih.gov For example, in the related compound 17-HDPAn-6, distinct proton assignments have been made, which can be extrapolated to 17S-HDHA. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This allows for the precise assignment of all 22 carbons in the docosahexaenoic acid backbone. nih.govnih.gov The chemical shifts of the carbons involved in the conjugated diene system and the carbon attached to the hydroxyl group (in 17S-HDHA) are particularly informative for confirming the structure. nih.gov Quantitative ¹³C NMR can also be used to determine the concentration of specific fatty acids in a mixture. nih.gov

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between protons on adjacent carbons, confirming the sequence of the fatty acid chain and the position of functional groups. nih.gov

| Nucleus | Type of Information Obtained | Key Diagnostic Signals for this compound/HDHA |

|---|---|---|

| ¹H (Proton) | Provides information on the chemical environment of protons. Used for identifying functional groups and determining relative quantities. mdpi.commdpi.comnih.gov | Resonances for the methine proton at C-17 (HC-OOH or HC-OH) and olefinic protons of the conjugated diene. |

| ¹³C (Carbon-13) | Provides a signal for each unique carbon atom, revealing the carbon skeleton. nih.govnih.gov | Chemical shifts for the carbon bearing the hydroperoxy/hydroxyl group (C-17) and the carbons of the conjugated diene system. |

| 2D NMR (e.g., COSY) | Shows correlations between nuclei, establishing connectivity and confirming the overall structure. nih.gov | Cross-peaks confirming the position of the hydroperoxy/hydroxyl group relative to the double bonds. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used for the analysis of fatty acids and their metabolites, including this compound. nih.govresearchgate.net However, due to the low volatility and thermal instability of hydroperoxy and hydroxy fatty acids, chemical derivatization is a mandatory step prior to GC-MS analysis. marinelipids.camdpi.com

The primary goals of derivatization are to:

Increase the volatility of the analyte.

Enhance its thermal stability to prevent decomposition in the hot GC inlet and column.

Produce characteristic mass spectra that aid in structural identification. mdpi.com

For the analysis of this compound, a two-step derivatization process is typically employed. First, the hydroperoxy group is reduced to a more stable hydroxyl group, converting this compound to 17S-HDHA. This is often achieved using a reducing agent like sodium borohydride. Subsequently, the carboxylic acid and hydroxyl functional groups are derivatized. researchgate.net

Common derivatization procedures include:

Methylation: The carboxylic acid group is converted into a fatty acid methyl ester (FAME). mdpi.com

Silylation: The hydroxyl group is converted into a trimethylsilyl (TMS) ether. marinelipids.ca This is a very common approach for hydroxy fatty acids. researchgate.netmarinelipids.ca

The resulting derivatized compound (e.g., the methyl ester, TMS ether of 17S-HDHA) is then injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the stationary phase of the column. mdpi.com The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting fragmentation pattern, or mass spectrum, provides a molecular fingerprint that can be used for identification by comparison with spectral libraries or through interpretation of the fragmentation pathways. marinelipids.casemanticscholar.org Selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity for quantitative analysis. mdpi.com

| Derivatization Step | Reagent/Process | Target Functional Group | Purpose |

|---|---|---|---|

| Reduction (optional but recommended) | Sodium Borohydride (NaBH₄) | Hydroperoxy (-OOH) | Convert unstable hydroperoxide to a more stable hydroxyl group (-OH). |

| Esterification | e.g., Methanolic HCl, TMSH | Carboxylic Acid (-COOH) | Increases volatility by converting to a methyl ester (-COOCH₃). mdpi.com |

| Silylation | e.g., BSTFA, TMCS | Hydroxyl (-OH) | Increases volatility and thermal stability by forming a TMS ether (-O-Si(CH₃)₃). marinelipids.ca |

Sample Preparation and Extraction Methods for Lipidomics

The accurate analysis of this compound and its metabolites from biological matrices is critically dependent on robust sample preparation and extraction procedures. The goal of these methods is to efficiently isolate lipids from complex samples like tissues, cells, or biofluids while minimizing degradation, auto-oxidation, and the introduction of contaminants. creative-proteomics.comnih.gov

Given the instability of hydroperoxides, immediate processing or flash-freezing of samples is often necessary. The addition of antioxidants, such as butylated hydroxytoluene (BHT), and enzyme inhibitors during homogenization can prevent the artificial formation or degradation of oxylipins. nih.gov

The most common techniques for extracting lipids are based on liquid-liquid extraction (LLE) using organic solvents. creative-proteomics.com These methods disrupt cell membranes and solubilize lipids, separating them from aqueous components like proteins and carbohydrates.

Key extraction methods include:

Folch Method: This classic method uses a chloroform/methanol mixture (2:1, v/v) to homogenize the sample. creative-proteomics.commdpi.com After extraction, the addition of water or a salt solution induces phase separation, with lipids partitioning into the lower chloroform layer. This method is effective for extracting a broad range of lipids from tissue samples. creative-proteomics.com

Bligh and Dyer Method: This is a modification of the Folch method that uses a different ratio of chloroform/methanol/water (1:2:0.8, v/v/v) for the initial single-phase extraction. creative-proteomics.commdpi.com Subsequent addition of chloroform and water creates a two-phase system, with lipids again in the chloroform layer. This method is often preferred for samples with high water content. mdpi.com

Following LLE, Solid-Phase Extraction (SPE) is frequently used as a cleanup and fractionation step. creative-proteomics.comnih.gov SPE allows for the separation of different lipid classes based on their polarity. For instance, a reversed-phase SPE cartridge can be used to separate the more polar oxylipins, like this compound, from the less polar neutral lipids like triglycerides. This reduces matrix effects and improves the sensitivity of subsequent analytical techniques like LC-MS/MS. nih.gov

| Method | Principle | Typical Solvents | Primary Application/Advantage |

|---|---|---|---|

| Liquid-Liquid Extraction (Folch) | Partitioning of lipids into an organic solvent phase. | Chloroform, Methanol, Water (2:1:0.8 initial ratio) | Robust and efficient for total lipid extraction from tissues. creative-proteomics.commdpi.com |

| Liquid-Liquid Extraction (Bligh & Dyer) | A modified LLE suitable for wet samples. | Chloroform, Methanol, Water (1:2:0.8 initial ratio) | Effective for samples with high water content. creative-proteomics.commdpi.com |

| Solid-Phase Extraction (SPE) | Separation based on analyte affinity for a solid sorbent. | Varies (e.g., Hexane, Ethyl Acetate, Methanol) | Fractionates lipid classes, removes interferences, and concentrates analytes. creative-proteomics.comnih.gov |

Integration of 17s Hpdha in Functional Metabolomics and Lipidomics Research

Identification of 17S-HpDHA as a Metabolite in Biological Systems

This compound is a primary mono-oxygenation product derived from the essential omega-3 fatty acid, docosahexaenoic acid (DHA). caymanchem.com Its presence has been confirmed in a variety of mammalian biological systems, highlighting its role as a key intermediate in specialized pro-resolving mediator (SPM) biosynthesis pathways. The initial step in the formation of D-series resolvins involves the conversion of DHA to this compound, a reaction catalyzed by lipoxygenase (LO) enzymes, particularly 15-lipoxygenase (15-LO). researchgate.netnih.gov

The identification of this compound has been documented in several key cells and tissues, underscoring its relevance in inflammatory and neurological processes. Research has demonstrated its formation in human whole blood, leukocytes, glial cells, and murine brain tissue. caymanchem.com Furthermore, studies on immune cells have shown that mononuclear cells like macrophages and neutrophils, as well as endothelial cells and fibroblasts, are capable of biosynthesizing this compound from DHA. nih.govnih.gov In murine resident peritoneal macrophages, DHA is transformed into both 14S-HpDHA and this compound. nih.gov This intermediate is typically unstable and is rapidly reduced by cellular peroxidases to the more stable alcohol, 17S-hydroxy-docosahexaenoic acid (17S-HDHA), which serves as the direct precursor to the 17S-resolvin series. caymanchem.comnih.gov

| Biological System | Cell/Tissue Type | Reference |

|---|---|---|

| Human | Whole Blood | caymanchem.com |

| Human | Leukocytes | caymanchem.com |

| Human | Glial Cells | caymanchem.com |

| Human | Mononuclear Cells (Macrophages, Neutrophils, Monocytes) | nih.gov |

| Murine (Mouse) | Brain | caymanchem.com |

| Murine (Mouse) | Peritoneal Macrophages | nih.gov |

Metabolomic Profiling for Disease Research (e.g., neurological disorders, pain)

Metabolomic and lipidomic profiling are powerful methodologies used to identify biomarkers and understand the pathophysiology of complex diseases by comprehensively analyzing small molecules in biological samples. nih.gov This approach has been applied to investigate chronic pain and neurological disorders, where lipid mediators are known to play significant roles. mdpi.comnih.govscispace.com

In the context of pain research, metabolomics has been underutilized but is a growing field. nih.gov While direct profiling of the unstable this compound is challenging, studies have focused on its more stable downstream metabolite, 17S-HDHA, to investigate the relevance of this specific biosynthetic pathway. A notable study in humans found that circulating levels of 17-HDHA were significantly associated with pain sensitivity. researchgate.net Higher levels of 17-HDHA were correlated with increased heat pain thresholds and lower pain scores in patients with osteoarthritis, suggesting an anti-nociceptive role for this pathway. researchgate.net This association was independent of the levels of the parent compound, DHA, indicating the importance of the metabolic conversion process itself. researchgate.net

In neurological disease research, metabolomics is used to discover biomarkers for conditions like Parkinson's disease and autism by identifying dysregulated metabolic pathways. nih.govrti.orgsemanticscholar.org While many studies focus on broader metabolic fingerprints, the known production of this compound in human glial cells and mouse brain points to its potential relevance in neuroinflammation and neuroprotection. caymanchem.com The pathway initiated by this compound leads to resolvins, which have potent anti-inflammatory and pro-resolving actions crucial for maintaining tissue homeostasis in the central nervous system.

| Disease/Condition | Key Metabolite(s) Investigated | Main Findings | Reference |

|---|---|---|---|

| Heat Pain Sensitivity & Osteoarthritis Pain | 17-HDHA (direct product of this compound) | Higher circulating 17-HDHA levels were associated with increased heat pain thresholds and lower osteoarthritis pain scores. | researchgate.net |

| Persistent Multisite Musculoskeletal Pain | Lipid species (e.g., HexCer, LPC) | Identified novel lipid signatures associated with persistent pain, suggesting the involvement of lipid metabolism in pain pathogenesis. | mdpi.comnih.gov |

| Fibromyalgia | Various metabolites and proteins | Identified potential biomarkers from urine and serum, indicating disordered lipid and amino acid metabolism networks. | researchgate.net |

Computational Modeling of DHA Metabolism Pathways Incorporating this compound Dynamics

Computational modeling provides a powerful systems biology approach to quantitatively understand the complex dynamics of metabolic networks. escholarship.org Such models are used to integrate experimental data, estimate reaction rates, and predict how pathways will respond to various stimuli. In the context of DHA metabolism, computational models are being developed to elucidate the competitive interactions between omega-3 and omega-6 fatty acid pathways and to analyze the production potential of key metabolites.

Kinetic and stoichiometric models have been developed to analyze and optimize DHA production pathways in microorganisms, demonstrating the utility of these approaches for understanding the flow of metabolites through the network. nih.govresearchgate.net These models often use systems of ordinary differential equations (ODEs) to describe the concentrations of metabolites over time. nih.gov

More directly relevant to the dynamics of this compound, computational models have been constructed to investigate the competitive metabolism of polyunsaturated fatty acids (PUFAs) in inflammatory cells like macrophages. escholarship.org One such model of the cyclooxygenase (COX) pathway was developed to understand the competition between arachidonic acid (AA) and eicosapentaenoic acid (EPA), and was used to successfully predict eicosanoid profiles in the presence of DHA. escholarship.org These models incorporate key steps such as the enzymatic conversion of DHA, which would include the formation of this compound by 15-lipoxygenase, and can help elucidate how substrate competition and enzyme affinities influence the production of downstream signaling molecules. By including the dynamics of this compound and its subsequent conversion to resolvins, these models can enhance the understanding of how omega-3 fatty acids exert their anti-inflammatory and pro-resolving effects.

| Modeling Approach | Focus of the Model | Key Features | Reference |

|---|---|---|---|

| Quantitative Computational Model (Systems Biology) | Competitive metabolism of ω-3 and ω-6 PUFAs in macrophages. | Uses experimental lipidomic data to estimate rate constants and predict eicosanoid profiles with different substrates (AA, EPA, DHA). | escholarship.org |

| Kinetic and Stoichiometric Modeling | DHA production potential in Crypthecodinium cohnii. | Employs Ordinary Differential Equations (ODEs) and constraint-based models to analyze metabolic fluxes and substrate transformation. | nih.govresearchgate.net |

Q & A

Q. What enzymatic pathways are involved in the biosynthesis of 17S-HpDHA, and how do they influence downstream metabolite formation?

- Methodological Answer : this compound is synthesized via 15-lipoxygenase (15-LOX) oxidation of docosahexaenoic acid (DHA) . This hydroperoxide intermediate is further metabolized by 5-LOX to generate resolvins (RvD1–RvD6) or, in the absence of 5-LOX, converted to protectins (e.g., PD1/NPD1) via epoxidation and hydrolysis . To validate pathway specificity, researchers should employ enzyme inhibitors (e.g., NDGA for 15-LOX) and LC-MS/MS to track metabolite profiles across experimental conditions .

Q. What are the primary analytical techniques for detecting and quantifying this compound in biological samples?

- Methodological Answer : Due to its instability, this compound requires rapid extraction using cold methanol/SPE columns and stabilization with antioxidants (e.g., BHT). Quantification is typically performed via reversed-phase LC-MS/MS with multiple reaction monitoring (MRM) for isomers (e.g., distinguishing this compound from 17R-HpDHA) . Internal standards like deuterated 17-HpDHA improve accuracy .

Q. How does this compound contribute to the synthesis of specialized pro-resolving mediators (SPMs)?

- Methodological Answer : this compound serves as a precursor for SPMs such as resolvins (RvD series) and protectins (PD1). Its conversion involves stereoselective epoxidation (via 5-LOX) or hydrolysis (via soluble epoxide hydrolases, sEH), which can be mapped using isotopic labeling and genetic knockout models (e.g., 5-LOX-deficient mice) .

Advanced Research Questions

Q. How can researchers address contradictions in this compound's isomer-specific bioactivity across different disease models?

- Methodological Answer : Conflicting reports on this compound’s anti-inflammatory vs. pro-resolving effects may arise from tissue-specific enzyme expression (e.g., 5-LOX in neutrophils vs. macrophages) or isomer cross-reactivity . To resolve this, use chiral chromatography to isolate 17S and 17R isomers, followed by in vitro assays (e.g., macrophage efferocytosis) and in vivo models (e.g., zymosan-induced peritonitis) .

Q. What experimental designs are optimal for studying this compound’s role in neuroprotection?

- Methodological Answer : Utilize neuronal cell lines (e.g., SH-SY5Y) or primary cultures exposed to oxidative stress (H₂O₂/glutamate). Measure this compound and NPD1 levels via LC-MS/MS, and assess neuroprotection through caspase-3 activity assays and mitochondrial membrane potential (ΔΨm) monitoring . For in vivo relevance, employ transgenic models (e.g., Alzheimer’s disease mice) with dietary DHA supplementation .

Q. How do competing metabolic pathways (e.g., maresin vs. resolvin synthesis) influence this compound’s functional outcomes?